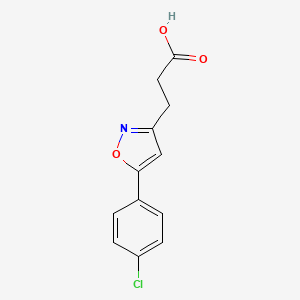

5-(4-Chlorophenyl)isoxazole-3-propionic acid

描述

5-(4-Chlorophenyl)isoxazole-3-propionic acid is a heterocyclic compound featuring an isoxazole ring substituted at position 5 with a 4-chlorophenyl group and at position 3 with a propionic acid chain. This compound is structurally analogous to bioactive isoxazole derivatives, such as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), a well-characterized glutamate receptor agonist . However, its pharmacological or industrial applications remain understudied, as it is listed as discontinued in commercial catalogs .

属性

IUPAC Name |

3-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKHSBMLUYKYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584694 | |

| Record name | 3-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-00-0 | |

| Record name | 5-(4-Chlorophenyl)-3-isoxazolepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870704-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cycloaddition of Nitrile Oxides with Alkynes or Alkenes

A common and versatile method for synthesizing isoxazole rings is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. This approach can be adapted to introduce aryl substituents such as the 4-chlorophenyl group.

Metal-free cycloaddition : Using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promotes nitrile oxide generation and cycloaddition with alkynes without metal catalysts, yielding 3,5-disubstituted isoxazoles under mild conditions.

Acidic aqueous conditions : Cycloaddition can also be performed in aqueous acidic media, which offers environmentally benign conditions and good yields.

Ultrasound-assisted synthesis : Ultrasound radiation has been applied to synthesize 3-alkyl-5-aryl isoxazoles efficiently without catalysts, reducing reaction time and simplifying work-up.

Condensation Reactions and Functional Group Transformations

Condensation of β-diketones with hydroxylamine : Reaction of β-diketones with hydroxylamine hydrochloride in ionic liquids or aqueous media produces 3,5-disubstituted isoxazoles. Ionic liquids such as butylmethylimidazolium salts allow for excellent yields and recyclability of the solvent.

Base-catalyzed condensation of nitroacetic esters with dipolarophiles : This method provides a fast route to isoxazoles in water, avoiding harmful solvents like chloroform.

Reduction and further functionalization : Isoxazole derivatives can be converted into hydroxyethylhydrazines or other functionalized compounds by reduction (e.g., with lithium aluminum hydride), which can be useful for further elaboration into propionic acid derivatives.

Specific Patent-Documented Synthesis of Substituted Isoxazole Carboxylic Acids

A detailed process described in patent US3466296A outlines the preparation of methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid. The key steps include:

Preparation of methyl esters of substituted isoxazoles by condensation of benzohydroxamoyl chlorides with appropriate substrates.

Hydrolysis of methyl esters to carboxylic acids by refluxing with potassium hydroxide in ethanol-water mixtures for several hours.

Work-up involving extraction, washing with toluene and methylene chloride, filtration through diatomaceous earth, pH adjustment with hydrochloric acid, and drying to isolate the acid product with high purity and yield (e.g., 36.7 g obtained from 40.6 g ester).

While this patent focuses on 2,6-dichlorophenyl substitution, the methodology is adaptable to 4-chlorophenyl analogs by substituting the aryl precursor accordingly.

Detailed Preparation Procedure Example (Adapted for this compound)

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-Chlorobenzohydroxamoyl chloride + appropriate alkyne or β-diketone | Formation of isoxazole ring via condensation or cycloaddition | Formation of methyl 3-(4-chlorophenyl)-5-substituted isoxazole-4-carboxylate |

| 2 | Reflux with KOH in ethanol-water (e.g., 7 hours) | Hydrolysis of methyl ester to carboxylic acid | Conversion to this compound |

| 3 | Extraction with water and organic solvents (toluene, methylene chloride) | Purification of crude product | Removal of impurities and isolation of acid |

| 4 | Acidification with HCl to pH ~1.8 | Precipitation of acid product | Crystallization of pure acid |

| 5 | Filtration, washing, drying at 50 °C | Final purification | Obtaining dry, pure this compound |

Analytical Data and Research Findings

Yields and Purity : The described hydrolysis and purification steps typically yield the carboxylic acid in 80-90% yield with melting points around 220-222 °C for closely related isoxazole acids, indicating high purity.

Reaction Times and Conditions : Reflux times of 6-8 hours in ethanol-water mixtures with potassium hydroxide are standard for ester hydrolysis. Mild acidification and low-temperature crystallization improve product isolation.

Environmental Considerations : Recent research emphasizes environmentally benign methods such as aqueous media reactions, catalyst-free conditions, and use of ionic liquids, which can be adapted to this synthesis to reduce hazardous waste and improve sustainability.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition (Nitrile Oxides + Alkynes) | Nitrile oxides, alkynes, DBU or acid catalyst | Room temp or mild heating, aqueous or organic solvents | High regioselectivity, metal-free, mild | Requires nitrile oxide precursors |

| β-Diketone + Hydroxylamine | β-Diketone, hydroxylamine hydrochloride, ionic liquids or water | Mild heating, catalyst-free | Environmentally friendly, high yields | Limited to β-diketone substrates |

| Ester Hydrolysis (Patent method) | Methyl ester of isoxazole, KOH, ethanol-water | Reflux 7 hours | High yield, scalable | Requires ester precursor synthesis |

| Ultrasound-Assisted Cycloaddition | Nitrile oxides, alkynes, ultrasound | Short reaction time, no catalyst | Rapid, mild conditions | Requires ultrasound equipment |

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification to form bioactive derivatives. A 2013 study synthesized methyl 3-[3-(4-chlorophenyl)-isoxazole-5-yl] propionate via acid-catalyzed esterification, achieving an 82% yield . This ester demonstrated potent larvicidal activity against Aedes aegypti larvae (LC₅₀ = 1.2 µM), outperforming the parent acid (LC₅₀ = 8.5 µM) .

Reaction Conditions :

-

Reagents : Methanol, sulfuric acid (catalyst)

-

Temperature : Reflux at 65°C

-

Time : 6 hours

| Derivative | Larvicidal LC₅₀ (µM) | Yield (%) |

|---|---|---|

| Propionic acid | 8.5 | - |

| Methyl ester | 1.2 | 82 |

Amidation Reactions

The acid readily forms carboxamides, enhancing pharmacological properties. Patent WO2007078113A1 reports derivatives like 5-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-isoxazole-3-carboxamide , synthesized via coupling with amines using EDCI/HOBt. These derivatives act as Wnt/β-catenin signaling agonists, showing potential in neurodegenerative disease research .

Typical Protocol :

Cyclization to Oxadiazolines

Heating with acetic anhydride induces cyclization to 4-acetyl-1,3,4-oxadiazolines. A 2012 study achieved this transformation in 48–55% yield .

Reaction Pathway :

-

Acetylation : Propionic acid reacts with acetic anhydride to form a mixed anhydride.

-

Cyclization : Intramolecular nucleophilic attack forms the oxadiazoline ring.

Example :

-

Product : 4-Acetyl-5-(4-chlorophenyl)isoxazole-3-propionyl-oxadiazoline

1,3-Dipolar Cycloaddition

The isoxazole ring participates in cycloaddition reactions. Arylnitrile oxides react with terminal alkynes to form 3,5-disubstituted isoxazoles . While this reaction is typically used in synthesis, the product’s stability suggests potential for further functionalization.

Key Data :

-

Nitrile Oxide Source : 4-Chlorobenzaldehyde oxime

-

Dipolephile : Propargyl alcohol

Biological Activity-Driven Modifications

Structural analogs were tested for antimicrobial and insecticidal properties:

| Modification | Activity | Source |

|---|---|---|

| Hydrazide derivatives | Antimicrobial (MIC = 64 µg/mL) | |

| Carboxamides | Neuroprotective (Wnt activation) | |

| Ester derivatives | Larvicidal (LC₅₀ = 1.2 µM) |

Comparative Reactivity Insights

科学研究应用

Pharmaceutical Development

5-(4-Chlorophenyl)isoxazole-3-propionic acid serves as a key intermediate in the synthesis of novel drugs, particularly those targeting neurological disorders. Its structural characteristics make it a candidate for developing neuroprotective agents that can mitigate conditions such as Alzheimer's disease and other neurodegenerative disorders .

Neuroscience Research

The compound is utilized in studies investigating synaptic transmission and plasticity. Research has shown that it may influence mechanisms underlying learning and memory, making it valuable for understanding cognitive functions and developing treatments for cognitive impairments .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard. It aids in the quantification of similar compounds in complex biological samples, ensuring accuracy in research findings related to pharmacokinetics and drug metabolism .

Agrochemical Applications

This compound is being explored for its potential use in developing herbicides. Its application could lead to more effective agricultural practices with reduced environmental impact, contributing to sustainable farming initiatives .

Material Science

In material science, this compound is investigated for its properties in polymer chemistry. It may enhance the performance of materials used across various industrial applications, potentially leading to innovations in material development .

Case Studies and Research Findings

Research studies have demonstrated various biological activities associated with this compound:

- Antioxidant Activity : A study by Tiwari et al. (2021) evaluated the antioxidant properties of this compound using models such as Caenorhabditis elegans and human primary fibroblasts, revealing superior antioxidant activities compared to established antioxidants like quercetin.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of several enzymes, including acetylcholinesterase (AChE), which is linked to therapeutic strategies for Alzheimer's disease, and tyrosine kinases, making it relevant for cancer treatment.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may interact with specific receptors involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent.

作用机制

The mechanism of action of 5-(4-Chlorophenyl)isoxazole-3-propionic acid involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific context of its application.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Isoxazole Propionic Acids

The brominated analog, 5-(4-bromophenyl)isoxazole-3-propionic acid, differs only in the halogen substituent (Br vs. Cl). While both halogens are electron-withdrawing, bromine’s larger atomic radius may alter steric interactions and lipophilicity.

| Property | 5-(4-Chlorophenyl)isoxazole-3-propionic acid | 5-(4-Bromophenyl)isoxazole-3-propionic acid |

|---|---|---|

| Molecular Formula | C₁₂H₁₀ClNO₃ | C₁₂H₁₀BrNO₃ |

| Molecular Weight (g/mol) | 275.67 | 320.12 |

| Halogen Van der Waals Radius | 1.75 Å (Cl) | 1.85 Å (Br) |

| LogP (Predicted) | 2.8 | 3.1 |

Functional Group Variations: Esters and Methoxy Derivatives

Replacement of the propionic acid chain with esters or methoxy groups significantly alters reactivity and bioavailability. For example:

- Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (Similarity: 0.60): The methoxy group increases electron density on the aryl ring, while the ester moiety reduces solubility in aqueous environments compared to the carboxylic acid .

- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (Similarity: 0.59): The methoxy group may enhance metabolic stability but reduce electrophilic reactivity compared to the chloro-substituted analog .

Triazole-Based Analogs with 4-Chlorophenyl Groups

Electronic and Spectroscopic Properties

DFT studies on structurally related chlorophenyl-propenone derivatives (e.g., (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) reveal that the 4-chlorophenyl group induces significant electron delocalization and stabilizes the lowest unoccupied molecular orbital (LUMO). This property is critical for interactions with biological targets or catalytic surfaces . Comparable computational modeling of this compound could predict its reactivity in synthetic or medicinal contexts.

生物活性

5-(4-Chlorophenyl)isoxazole-3-propionic acid, commonly referred to as 4-chlorophenyl isoxazole propionic acid, is a synthetic compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It has been shown to modulate the activity of various ligand-gated ion channels, particularly those involved in excitatory neurotransmission. The compound acts as an allosteric modulator, influencing synaptic plasticity and potentially impacting cognitive functions.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in several areas:

- Neurology : It has been studied for its effects on cognitive enhancement and memory improvement. The modulation of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors (AMPARs) suggests a role in neuroprotection and neuroplasticity .

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of isoxazole compounds exhibit antimicrobial properties against various bacterial strains and fungi, although specific data on this compound remains limited .

Case Studies and Research Findings

- Cognitive Enhancement : A study explored the effects of related compounds on cognitive impairment induced by ethanol. The results indicated that certain isoxazole derivatives could attenuate deficits in memory recall, suggesting potential applications in treating alcohol-related cognitive decline .

- Antimicrobial Properties : In vitro testing of related isoxazole derivatives showed significant activity against Gram-positive bacteria and Candida albicans. While specific data on this compound was not highlighted, the structural similarities imply potential for similar activity .

- Neuroprotective Effects : Research into the modulation of AMPARs has shown that compounds like this compound could play a role in enhancing synaptic function and neuroprotection, with implications for conditions such as Alzheimer's disease .

Comparative Analysis of Biological Activity

| Compound Name | Biological Activity | Potential Applications |

|---|---|---|

| This compound | Modulates AMPARs; Cognitive enhancement | Neurological disorders |

| N-(4-chlorophenyl)-3-methyl-5-isoxazoleacetamide | Cognitive improvement | Alcohol-related impairment |

| Isoxazole derivatives | Antimicrobial activity | Bacterial infections |

常见问题

Q. What are the established synthetic routes for 5-(4-Chlorophenyl)isoxazole-3-propionic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves esterification of 5-(4-chlorophenyl)isoxazole-3-carboxylic acid followed by hydrolysis. For example, methyl ester derivatives can be synthesized using methanol and acid catalysts, followed by purification via flash chromatography (e.g., 50:50 EtOAc/hexanes) to achieve ~19% yield . Recrystallization from ethanol is effective for removing impurities, as demonstrated in analogous oxadiazole syntheses . Key steps include acidification with dilute HCl to precipitate the product and thin-layer chromatography (TLC) with methanol:chloroform (2:8) for purity validation .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- Melting Point Analysis : A sharp melting point of 164–165°C confirms crystalline purity .

- Spectroscopy : H/C NMR and IR spectroscopy validate the isoxazole ring, chlorophenyl group, and propionic acid chain.

- Chromatography : TLC (methanol:chloroform) and HPLC (C18 column, acetonitrile/water mobile phase) ensure homogeneity .

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) confirms the molecular ion peak at m/z 237.64 (CHClNO) .

Q. How should researchers handle storage and stability of this compound?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N/Ar) to prevent hydrolysis of the acid moiety. Stability studies suggest monitoring via accelerated degradation tests (40°C/75% RH for 6 months) to assess shelf life .

Advanced Research Questions

Q. What experimental strategies are recommended for studying its interaction with glutamate receptors?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-AMPA) in competitive binding studies on rodent brain membranes. The isoxazole-propionic acid backbone suggests potential AMPA receptor affinity, requiring IC determination via saturation curves .

- Electrophysiology : Patch-clamp recordings on hippocampal neurons can assess ion flux modulation. Pre-treat cells with NMDA/KA receptor antagonists (e.g., CNQX) to isolate AMPA-specific responses .

Q. How can structural modifications enhance target specificity or potency?

- Methodological Answer :

- SAR Studies : Introduce substituents at the 4-chlorophenyl or propionic acid positions. For example:

- Replace Cl with Br or CF to alter lipophilicity.

- Esterify the acid group (e.g., ethyl ester) to improve blood-brain barrier penetration .

- Computational Modeling : Docking simulations (AutoDock Vina) using AMPA receptor crystal structures (PDB: 3KG2) predict binding modes and guide synthetic priorities .

Q. How should researchers address discrepancies in reported biological activities?

- Methodological Answer :

- Standardize Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C).

- Purity Reassessment : Use orthogonal techniques (HPLC + NMR) to rule out batch variability.

- Meta-Analysis : Compare datasets across species (e.g., murine vs. human neuronal cultures) to identify model-specific biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。